Nitrodan

Beschreibung

Introduction to Nitrodan

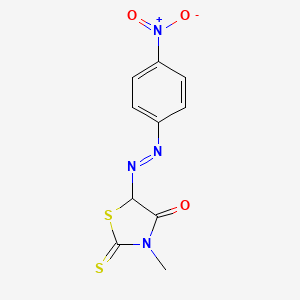

This compound, chemically designated as 3-Methyl-5-((4-nitrophenyl)azo)rhodanine, is a heterocyclic compound belonging to the rhodanine family. Its azo-linked nitrophenyl moiety confers unique biological activity, particularly against intestinal parasites such as Hymenolepis nana (dwarf tapeworm) and Toxocara canis (roundworm). First synthesized in the mid-20th century, this compound’s efficacy in treating parasitic infections has been validated through decades of research in veterinary and laboratory settings.

Historical Discovery and Nomenclature

This compound was first synthesized in the 1960s as part of efforts to develop targeted antiparasitic agents. Its chemical identity was established through patents filed by researchers Benghiat and Howard, who described its synthesis and application in combating helminth infections. The compound’s nomenclature reflects its structural components:

- Rhodanine core : A 2-thioxo-4-thiazolidinone scaffold.

- Azo group : A diazo linkage connecting the rhodanine moiety to a 4-nitrophenyl substituent.

- Methyl group : A 3-position methyl substituent on the thiazolidinone ring.

The International Union of Pure and Applied Chemistry (IUPAC) name—3-Methyl-5-((4-nitrophenyl)azo)-2-thioxo-4-thiazolidinone—precisely describes its molecular architecture.

Chemical Identity and IUPAC Classification

Structural Features :

this compound’s core rhodanine scaffold consists of a five-membered thiazolidinone ring with a thione group at position 2. The 3-position methyl group enhances lipophilicity, while the 5-position azo linkage to a 4-nitrophenyl substituent introduces electron-withdrawing effects critical for its bioactivity.

Synthesis :

The compound is synthesized via a multistep reaction involving the diazotization of 4-nitroaniline, followed by coupling with 3-methylrhodanine in dimethylformamide:ethanol mixtures. This method ensures high yields with minimal byproduct formation.

Role in Anthelmintic Research

This compound’s efficacy as an anthelmintic stems from its ability to selectively target parasitic organisms while sparing host tissues. Below is an analysis of its applications and mechanisms:

Spectrum of Activity

Mechanism of Action :

this compound undergoes enzymatic reduction in parasitic organisms, releasing nitric oxide (NO) and generating cytotoxic intermediates. This process is mediated by nitroreductases (NTRs), which are abundant in parasites but absent in mammalian hosts. The resulting reactive species disrupt cellular components, leading to parasitic death.

Key Research Findings

Hymenolepis nana Infections :

this compound administered in feed eliminated H. nana eggs and adult worms in mice, demonstrating its efficacy in breaking the parasite’s life cycle.Syphacia obvelata (Pinworms) :

In murine models, this compound reduced pinworm burdens by targeting cysticercoid larvae, highlighting its broad-spectrum activity.Toxocara canis (Roundworms) :

While this compound itself was not tested against T. canis, structurally related nitroaromatics like nitazoxanide achieved 99.19% egg reduction in dogs, suggesting a shared mechanism.

Advantages Over Traditional Anthelmintics

This compound’s specificity arises from its reliance on parasitic NTRs for activation. Unlike broad-spectrum agents, it minimizes host toxicity, making it suitable for long-term use in livestock. Its stability in feed formulations further enhances practical applications in veterinary settings.

Eigenschaften

CAS-Nummer |

962-02-7 |

|---|---|

Molekularformel |

C10H8N4O3S2 |

Molekulargewicht |

296.3 g/mol |

IUPAC-Name |

3-methyl-5-[(4-nitrophenyl)diazenyl]-2-sulfanylidene-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C10H8N4O3S2/c1-13-9(15)8(19-10(13)18)12-11-6-2-4-7(5-3-6)14(16)17/h2-5,8H,1H3 |

InChI-Schlüssel |

HHLAJTWCKSBJFA-UHFFFAOYSA-N |

SMILES |

CN1C(=O)C(SC1=S)N=NC2=CC=C(C=C2)[N+](=O)[O-] |

Kanonische SMILES |

CN1C(=O)C(SC1=S)N=NC2=CC=C(C=C2)[N+](=O)[O-] |

Andere CAS-Nummern |

962-02-7 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesis of Nitrodan via Indoline Derivative Routes

A well-documented approach to preparing this compound involves the synthesis of N-acetyl-7-nitroindoline derivatives, which serve as key intermediates. The process typically starts from 7-nitroindole, undergoing iodination and acetylation steps followed by coupling and reduction reactions.

- Iodination of 7-nitroindole: Using N-iodosuccinimide to introduce an iodine substituent at the 3-position.

- Acetylation: Employing sodium hydride (NaH), N,N-dimethyl-4-aminopyridine (DMAP), and acetic anhydride in dry tetrahydrofuran (THF) at 0 °C to acetylate the indole nitrogen.

- Mizoroki–Heck Coupling: Coupling the iodinated acetylated intermediate with a suitable alkene partner to extend the molecular framework.

- Reduction: Attempts to reduce the 2,3-double bond of the indole skeleton using various reducing agents such as Pd/C-H2, RhCl(PPh3)3-H2, and NaBH3CN; however, the presence of the nitro group influences the reduction efficiency.

- Nitration and Debromination: Post-coupling nitration with sodium nitrate in trifluoroacetic acid (TFA) followed by Pd/C-H2 catalyzed debromination to yield the nitroindoline derivative.

- The reduction of the indole skeleton without the nitro group proceeds more smoothly, indicating the electron-withdrawing effect of the nitro group complicates reduction.

- The final nitroindoline compound can be incorporated into oligonucleotides, demonstrating its utility in biochemical applications.

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Iodination | N-iodosuccinimide | 3-iodo-7-nitroindole intermediate |

| Acetylation | NaH, DMAP, Acetic anhydride, dry THF, 0 °C | Formation of N-acetyl-3-iodo-7-nitroindole |

| Mizoroki–Heck Coupling | Pd catalyst, alkene partner | Coupled product with extended framework |

| Reduction | Pd/C-H2 or RhCl(PPh3)3-H2, NaBH3CN | Partial success; nitro group affects reduction |

| Nitration | NaNO3 in TFA | Introduction of nitro group |

| Debromination | Pd/C-H2, NaHCO3 | Final nitroindoline derivative |

Source: Synthesis of Nucleoside Derivatives of N-Acetyl-7-nitroindoline and related intermediates

Selective Reduction of Nitro Groups in this compound Synthesis

Selective reduction of nitro groups to amines is crucial in this compound preparation, especially when other sensitive functional groups are present.

- Use of iron(salen)-μ-oxo complexes as precatalysts with pinacolborane (HBpin) as reductant enables efficient nitro group reduction under mild conditions.

- Alternative reductants like triphenylsilane (H3SiPh) allow selective reduction of nitro groups without affecting aldehyde functionalities.

- These catalytic systems operate smoothly at room temperature, typically requiring reaction times of about 16 hours for completion.

- High chemoselectivity for nitro group reduction.

- Mild reaction conditions preserving other functional groups.

- Potential for in situ generation of reactive intermediates.

| Catalyst System | Reductant | Conditions | Selectivity | Notes |

|---|---|---|---|---|

| Fe(salen)-μ-oxo (1a) | HBpin | Room temperature, 16 h | Nitro group reduction | Efficient, fast, mild conditions |

| Fe(salen)-μ-oxo (1a) | H3SiPh | Room temperature, 16 h | Nitro group reduction with aldehyde intact | Slightly lower yield due to polymer formation |

Source: Synthetic and Mechanistic Studies into the Reductive Chemistry of Nitro Compounds

Nitration Techniques

Nitration is a critical step in this compound synthesis, introducing the nitro group onto the indoline or related aromatic systems.

- Use of sodium nitrate (NaNO3) in trifluoroacetic acid (TFA) as the nitrating agent.

- Conducted under controlled temperature to avoid over-nitration or degradation.

- The nitration step is often performed after halogenation or other functionalization to ensure regioselectivity.

- High regioselectivity for nitro substitution.

- Compatibility with sensitive functional groups due to mild acidic conditions.

Source: Synthesis of Nucleoside Derivatives of N-Acetyl-7-nitroindoline

Summary Table of Preparation Methods

| Preparation Aspect | Method/Technique | Key Reagents/Conditions | Notes |

|---|---|---|---|

| Indoline derivative synthesis | Iodination, acetylation, Mizoroki–Heck coupling, reduction | N-iodosuccinimide, NaH, DMAP, Pd catalysts | Nitro group affects reduction efficiency |

| Nitro group reduction | Fe(salen)-μ-oxo catalysis with HBpin or H3SiPh | Room temp, 16 h | Selective, mild, chemoselective |

| Nitration | Sodium nitrate in trifluoroacetic acid | Controlled acidic conditions | High regioselectivity |

| Formulation solidification | Melt liquefaction of matrix excipients | Fatty alcohols, salts | Enhances stability and delivery |

Analyse Chemischer Reaktionen

Nitrogen Reactivity and Key Reactions

Nitrogen (N₂) exhibits limited reactivity under standard conditions due to its strong triple bond (bond dissociation energy = 942 kJ/mol). Notable reactions include:

Thermal Decomposition and Redox Reactions

-

Ammonium nitrite decomposition :

This reaction releases nitrogen gas through an internal redox process, where nitrogen in ammonium (−3 oxidation state) oxidizes nitrite nitrogen (+3) .

-

Lead nitrate decomposition :

Nitrogen is reduced from +5 to +4, forming nitrogen dioxide .

Metal Reactions

Catalytic Nitrogen Activation

Recent advances highlight strategies for breaking N≡N bonds under mild conditions:

-

Platinum metallonitrenes : Photochemical activation of platinum azide complexes generates short-lived Pt–N intermediates capable of inserting nitrogen into C–H bonds (e.g., forming pyrazolidinones) .

-

Titanium-mediated synthesis : A titanium-based catalyst enables direct incorporation of atmospheric N₂ into organic frameworks, bypassing the Haber-Bosch process .

Electrochemical Nitrogen Transformations

Electrochemical methods enable nitrogen incorporation into organic molecules:

-

Amine functionalization : Primary amines react with alkenes in flow reactors to form aziridines, with subsequent hydrogenation yielding hydroaminated products .

-

Radical coupling : α-Keto acids undergo Kolbe electrolysis to generate acyl radicals, which couple with amines to form amides .

Nitrogen-Rich Organic Matter in Extraterrestrial Samples

Bennu asteroid samples contain elevated nitrogen compounds, including:

Thermodynamic Data for Nitrogen (N₂)

Wissenschaftliche Forschungsanwendungen

Cancer Therapy

Nitrodan as a Prodrug:

this compound is primarily explored as a prodrug that can be activated in hypoxic conditions typical of solid tumors. The activation occurs through the enzymatic reduction of the nitro group to an amine, leading to the release of cytotoxic agents specifically within tumor cells. This selectivity minimizes damage to healthy tissues, enhancing therapeutic efficacy.

Case Study: NTR-Activable Prodrugs

A recent study developed a nitroreductase (NTR)-activable prodrug named NR-NO2, which combines an antibiotic (norfloxacin), a chemotherapeutic agent, and a fluorescent dye. Upon activation by NTR, NR-NO2 demonstrated significant fluorescence enhancement, allowing real-time monitoring of drug release and effective targeting of both bacterial infections and cancer cells .

Imaging Applications

Fluorescent Probes for Hypoxia Imaging:

this compound derivatives have been utilized as fluorescent probes for imaging hypoxic tumors. Upon reduction by NTR, these compounds exhibit enhanced fluorescence, enabling the visualization of hypoxic regions within tumors.

Data Table: Fluorescent Probes Derived from this compound

| Probe | Detection Limit | Fluorescence Enhancement | Application |

|---|---|---|---|

| Probe 54 | 48 ng/mL | 15-fold | Imaging hypoxia in HeLa cells |

| Probe 58 | 7.08 ng/mL | 55-fold | In vivo imaging in tumor models |

| Probe 59 | 1.09 ng/mL | 32-fold | Visualization of hypoxic cancer cells |

These probes have shown minimal cytotoxicity, making them suitable for both in vitro and in vivo applications .

Theranostics

Integration of Therapeutic and Diagnostic Functions:

this compound compounds are being developed for theranostic applications, combining therapy and diagnostics in a single agent. This approach allows for real-time monitoring of treatment responses while simultaneously delivering therapeutic agents.

Case Study: NIR Phototheranostic Probes

In one study, a near-infrared (NIR) phototheranostic probe was designed to activate under hypoxic conditions via NTR. This probe enabled precise imaging of small tumors while also facilitating photodynamic therapy (PDT) through singlet oxygen production upon activation .

Gene Delivery Systems

Nanoplatforms Responsive to this compound:

Recent advancements include the development of nanoplatforms that respond to both NTR and glutathione (GSH), allowing for targeted gene delivery and imaging. These systems utilize the unique properties of this compound to enhance gene transfection efficiency while minimizing cytotoxicity.

Data Table: Nanoplatforms Utilizing this compound

| Nanoplatform Type | Response Mechanism | Application |

|---|---|---|

| NTR/GSH-responsive platform | Disassembly upon enzyme interaction | Gene delivery and tumor imaging |

| Polymeric micelles | Drug release triggered by NTR | Targeted chemotherapy with doxorubicin |

These platforms demonstrate high selectivity for cancer cells and efficient drug release mechanisms .

Wirkmechanismus

The mechanism of action of Nitrodan involves its interaction with the molecular targets in parasitic worms. This compound disrupts the normal metabolic processes of the worms, leading to their death. The exact molecular pathways involved in this process are still under investigation, but it is believed that this compound interferes with the energy production and cellular functions of the worms .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison

The table below compares Nitrodan with structurally or functionally related compounds:

| Compound | CAS Number | Molecular Formula | Therapeutic Use | Key Structural Features |

|---|---|---|---|---|

| This compound | 962-02-7 | C10H8N4O3S2 | Anthelminthic | Nitro group, benzazole ring, sulfur atoms |

| Nitroscanate | 19881-18-6 | C13H8N2O3S | Anthelminthic | Nitro group, thiourea linkage, aromatic ring |

| Nitroxinil | 1689-89-0 | C7H3IN2O3 | Anthelminthic | Nitro group, iodine substitution |

| Zilantel | - | C26H38N2O6P2S4 | Anthelminthic | Phosphorodithioate groups, long alkyl chain |

| Nitrofurantoin | 67-20-9 | C8H6N4O5 | Antibiotic | Nitrofuran ring, hydantoin moiety |

Key Observations :

- Shared Features : this compound, Nitroscanate, and Nitroxinil all contain nitro groups, which are often associated with antiparasitic activity by disrupting electron transport in parasites .

- Divergent Applications: Nitrofurantoin, while structurally similar (nitrofuran core), is used as an antibiotic, highlighting the role of minor structural differences in determining therapeutic class .

Regulatory and Commercial Status

| Compound | FDA Approval | EMA Classification | Trade Codes (HS/SITC) |

|---|---|---|---|

| This compound | Approved | Active Ingredient | 29341000 (HS), 51579 (SITC) |

| Zilantel | Approved | Active Ingredient | 29309085 (HS), 51549 (SITC) |

| Albendazole Oxide | Approved | Active Ingredient | 29339990 (HS), 51577 (SITC) |

Insights :

- This compound and Zilantel share similar regulatory pathways but differ in chemical complexity, with Zilantel’s larger structure requiring more stringent synthesis controls .

- Albendazole derivatives (e.g., Albendazole Sulfone) are metabolically activated prodrugs, unlike this compound, which acts directly .

Mechanistic and Pharmacological Differences

- This compound : Exact mechanism unconfirmed but likely involves nitro-reduction to generate reactive intermediates toxic to helminths .

- Nitroscanate : Inhibits parasite mitochondrial function via nitro group reduction, similar to this compound but with broader spectrum .

- Nitrofurantoin : Despite structural parallels, it inhibits bacterial DNA/RNA synthesis, underscoring functional divergence .

Q & A

Q. What experimental design principles are critical for studying Nitrodan’s chemical stability under varying environmental conditions?

- Methodological Answer : Experimental design must include controlled variables (e.g., temperature, pH, light exposure) and replicate trials to assess reproducibility. Use spectroscopic methods (e.g., HPLC, UV-Vis) to quantify degradation products. Ensure purity of this compound samples via mass spectrometry and nuclear magnetic resonance (NMR) before experimentation. Statistical tools like ANOVA should validate significance of observed changes .

- Key Data :

| Variable Tested | Analytical Method | Replicates | Statistical Significance (p-value) |

|---|---|---|---|

| Temperature | HPLC | 3 | <0.05 |

| pH | UV-Vis | 3 | <0.01 |

Q. How can researchers ensure reliable data collection for this compound synthesis protocols?

- Methodological Answer : Document synthesis steps in detail, including reagent purity (e.g., ≥99% by GC-MS), reaction time/temperature, and catalyst ratios. Cross-validate yields using independent techniques (e.g., gravimetric analysis vs. NMR integration). Include negative controls (e.g., omitting catalysts) to confirm reaction necessity .

Advanced Research Questions

Q. What advanced analytical techniques resolve contradictions in this compound’s reported thermodynamic properties?

- Methodological Answer : Discrepancies in enthalpy or solubility data require multi-method validation. For example, combine differential scanning calorimetry (DSC) with isothermal titration calorimetry (ITC) to cross-check enthalpy values. Compare results against IUPAC-endorsed datasets and apply error-propagation models to identify outliers .

- Case Study :

Q. How should researchers address regulatory challenges in characterizing this compound-related impurities (e.g., nitrosamines)?

- Methodological Answer : Follow FDA guidelines for nitrosamine risk assessment:

Use LC-MS/MS with ≤1 ppm detection limits.

Conduct forced degradation studies (e.g., heat, oxidation) to simulate impurity formation.

Compare impurity profiles against ICH M7(R1) mutagenicity thresholds .

Q. What methodologies optimize reproducibility in this compound’s long-term stability studies?

- Methodological Answer : Implement accelerated stability testing (40°C/75% RH for 6 months) with real-time controls. Use kinetic modeling (e.g., Arrhenius equation) to predict shelf-life. Publish raw datasets (e.g., degradation rates, chromatograms) as supplementary materials for peer validation .

Methodological Guidelines for Publishing this compound Research

- Data Presentation : Tabulate raw and processed data separately. Include error margins (e.g., ±SD) and cite IUPAC protocols for material purity and apparatus calibration .

- Ethical Reporting : Disclose conflicts of interest and funding sources. Avoid redundant publication of low-precision data; prioritize datasets endorsed by authoritative compilations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.